molecular formula C6H10O6 B123857 Gluconolactone CAS No. 90-80-2

Gluconolactone

Cat. No.: B123857
CAS No.: 90-80-2
M. Wt: 178.14 g/mol
InChI Key: PHOQVHQSTUBQQK-SQOUGZDYSA-N
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Mechanism of Action

Target of Action

Gluconolactone primarily targets the enzyme Lactase-phlorizin hydrolase . It also interacts with Protein Kinase C (PKC), specifically the PKCε subtype .

Mode of Action

this compound acts as a competitive inhibitor of Lactase-phlorizin hydrolase . It also activates PKCε, leading to the activation of the pro-survival extracellular signal-regulated kinase (ERK) signaling pathway .

Biochemical Pathways

this compound is involved in the production of D-gluconic acid, a process catalyzed by the enzyme glucose oxidase . This reaction produces hydrogen peroxide as a by-product . This compound also participates in the ERK signaling pathway through its interaction with PKCε .

Pharmacokinetics

It is known that this compound is a polyhydroxy acid used in the dissolution of calculi and as an additive in various drug products to maintain consistency and other characteristics .

Result of Action

this compound has several molecular and cellular effects. It increases the expression of collagen (COL1A1), elastin (ELN), and involucrin (IVL) genes, while reducing the expression of the peroxisome proliferator-activated receptor-gamma (PPARγ) gene . It also reduces the number of senescent cells following UVB stimulation .

Action Environment

Environmental factors can influence the action of this compound. For instance, its anti-aging effects can be influenced by lifestyle factors and the effects of smoking . Additionally, this compound’s hydrating effect on the skin, promoting moisture retention and improving overall skin texture, can be influenced by environmental humidity .

Biochemical Analysis

Biochemical Properties

Gluconolactone is a polyhydroxy acid that participates in various biochemical reactions . It is known to interact with enzymes such as lactase-phlorizin hydrolase . It also has antioxidant properties, which allow it to protect against the effects of free radicals caused by ultraviolet-B (UVB) damage .

Cellular Effects

This compound has been found to have various effects on different types of cells. For instance, it has been shown to stimulate the production of collagen and elastin, stimulate the differentiation of keratinocytes, and reduce the number of senescent cells following UVB stimulation . It also influences cell function by modulating gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . It also has the ability to bind to proteins such as lactase-phlorizin hydrolase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to increase the expression of collagen, elastin, and involucrin genes over a 24-hour treatment period .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a fundamental metabolite found in all organisms ranging from bacteria to plants to animals . It has been associated with the uronic acid pathway, which transforms certain carbohydrates into matching uronic acid derivatives .

Transport and Distribution

It is known that it is widely distributed in nature, ranging from bacteria to humans .

Subcellular Localization

It is known that it can exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gluconolactone is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction generates hydrogen peroxide as a byproduct: [ \text{C6H12O6} + \text{O2} \rightarrow \text{C6H10O6} + \text{H2O2} ] The this compound spontaneously hydrolyzes to gluconic acid in aqueous solutions .

Industrial Production Methods

One industrial method involves dissolving glucose in deionized water to create a glucose solution, which is then illuminated with an ultraviolet lamp. An air pump is used to accelerate the mass transfer process, and hydrogen peroxide is added during the reaction. The catalytic oxidation reaction occurs under stirring conditions at a temperature of 20-60°C for 1-4 hours. The resulting gluconic acid solution is then filtered, concentrated under reduced pressure, and crystallized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Gluconolactone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOQVHQSTUBQQK-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Record name GLUCONO-DELTA-LACTONE
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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DSSTOX Substance ID

DTXSID0026549
Record name Gluconolactone
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Fine, white, nearly odourless, crystalline powder, White solid; [HSDB] Crystals; [Alfa Aesar MSDS], Solid
Record name D-Gluconic acid, .delta.-lactone
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Solubility

Freely soluble in water. Sparingly soluble in ethanol, 1 gram in 100 grams alcohol; insoluble in ether and acetone., In water, 5.9X10+5 mg/L at 25 °C, 590.0 mg/mL
Record name Gluconolactone
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Density

1.610 g/cu cm at -5 °C
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Color/Form

White crystals

CAS No.

90-80-2
Record name δ-Gluconolactone
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Record name GLUCONOLACTONE
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Melting Point

155 °C /decomposes/, 151 - 155 °C
Record name GLUCONOLACTONE
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Record name Gluconolactone
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

A process for producing hydrogen peroxide and 2-keto-D-gluconic acid, comprising, reacting D-glucose in aqueous solution with oxygen and glucose-1-oxidase to catalize oxidation of the first carbon of the D-glucose and produce D-glucono-δ-lactone, reacting the D-glucono-δ-lactone in aqueous solution with oxygen and pyranose-2-oxidase to catalyze oxidation of the second carbon of the D-glucono-δ-lactone and produce hydrogen peroxide, 2-keto-D-gluconic acid, and D-isoascorbic acid, and recovering the 2-keto-D-gluconic acid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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[Compound]
Name
glucose-1
Quantity
0 (± 1) mol
Type
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Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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